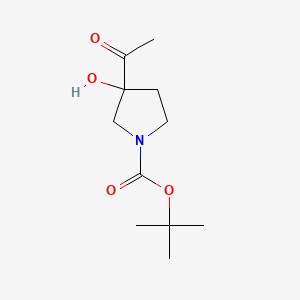

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHJYGFERADIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

Introduction

This compound (CAS No. 1246650-71-4) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a pyrrolidine ring, a foundational scaffold in numerous pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group. The key features—a tertiary alcohol adjacent to a ketone-derived acetyl group—introduce a chiral center and multiple points for synthetic diversification. This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications as a versatile building block for complex molecular architectures. As a chiral synthon, it offers researchers the ability to introduce specific three-dimensional orientations into drug candidates, a critical factor in optimizing pharmacological activity and reducing off-target effects.

Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from closely related analogues. The Boc-protected pyrrolidine core imparts solubility in common organic solvents, while the hydroxyl group offers a site for hydrogen bonding.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 1246650-71-4 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | Calculated |

| Molecular Weight | 257.33 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid or a viscous oil. | Analogy |

| Solubility | Expected to be soluble in methanol, dichloromethane, ethyl acetate, and THF.[2] | Analogy |

| Melting Point | Not experimentally determined. The precursor, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate, has a melting point of 62-65 °C.[3][4] | Analogy |

| Boiling Point | Likely decomposes before boiling at atmospheric pressure.[2] | Analogy |

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves the nucleophilic addition of a methyl organometallic reagent to its ketone precursor, tert-butyl 3-acetylpyrrolidine-1-carboxylate (CAS 858643-95-5).[5]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize the target tertiary alcohol from its ketone precursor.

Causality: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile. The carbon atom in the methyl group bears a partial negative charge and readily attacks the electrophilic carbonyl carbon of the ketone precursor. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.

Materials:

-

tert-butyl 3-acetylpyrrolidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 eq).

-

Dissolve the ketone in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.

Core Reactivity: The Boc Protecting Group

A primary feature governing the synthetic utility of this molecule is the Boc protecting group. This group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. This orthogonal reactivity is fundamental to multi-step syntheses in drug discovery.

Protocol: Boc Deprotection

Causality: Strong acids, such as trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the Boc group. This initiates the collapse of the carbamate, which fragments into carbon dioxide, isobutylene (which is protonated to the stable tert-butyl cation), and the free secondary amine of the pyrrolidine ring.

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

-

The resulting crude product, the TFA salt of 1-(3-hydroxypyrrolidin-3-yl)ethan-1-one, can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted.

Predicted Spectroscopic Profile

Structural elucidation relies on standard spectroscopic methods. The following are predicted key signals for this compound.

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | ~1.45 ppm (s, 9H): Protons of the tert-butyl group. ~2.20 ppm (s, 3H): Protons of the acetyl methyl group. ~1.8-2.2 ppm (m, 2H): Pyrrolidine C4 protons. ~3.3-3.8 ppm (m, 4H): Pyrrolidine C2 and C5 protons. Variable (s, 1H): Hydroxyl proton (position and visibility depend on solvent and concentration). |

| ¹³C NMR | ~28.5 ppm: tert-butyl methyl carbons. ~25-30 ppm: Acetyl methyl carbon. ~80.0 ppm: Quaternary carbon of the tert-butyl group. ~75.0 ppm: Quaternary C3 carbon bearing the hydroxyl and acetyl groups. ~45-55 ppm: Pyrrolidine ring carbons (C2, C5, C4). ~154.0 ppm: Carbonyl carbon of the Boc group. ~210.0 ppm: (Potentially not observed) A very weak signal for the acetyl carbonyl carbon is expected, though it may not be visible due to the lack of attached protons. |

| IR (Infrared) | 3550-3200 cm⁻¹ (broad): O-H stretch from the tertiary alcohol. 2975-2850 cm⁻¹: C-H aliphatic stretches. ~1685 cm⁻¹: C=O stretch of the Boc carbamate.[6] ~1160 cm⁻¹: C-O stretch. |

| Mass Spec (HRMS) | Calculated [M+H]⁺: 258.1705. Calculated [M+Na]⁺: 280.1525.[7] Common Fragments: Loss of isobutylene (-56), loss of Boc group (-100), loss of water (-18). |

Safety and Handling

No specific safety data sheet (SDS) is available for the title compound. However, based on the GHS classifications of its precursors, appropriate precautions must be taken.[5][8]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][9] Harmful if swallowed.

-

Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

-

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a chiral building block. The pyrrolidine ring is a "privileged scaffold" found in numerous approved drugs, including many antivirals and enzyme inhibitors.

-

Introduction of Chirality: The tertiary alcohol creates a defined stereocenter, which is crucial for achieving selective binding to biological targets.

-

Scaffold for Elaboration: After Boc deprotection, the secondary amine is available for a wide range of transformations, such as amide bond formation, reductive amination, or arylation, allowing for the construction of diverse compound libraries.

-

Further Functionalization: The tertiary hydroxyl group can be used as a synthetic handle. It can be alkylated to form ethers, used in substitution reactions after conversion to a good leaving group, or it can direct metallation at adjacent positions.

This compound is an ideal starting point for synthesizing analogues of complex natural products or for creating novel chemical entities targeting proteins where a rigid, functionalized heterocyclic core is required. Its utility is particularly high in the development of inhibitors for enzymes like proteases, kinases, and polymerases, where precise three-dimensional positioning of functional groups is paramount for activity.[11][12][13][14]

References

-

ChemBK. (2024). tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 3-acetylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available at: [Link]

-

Bouling Chemical Co., Limited. Tert-Butyl (3S)-3-Hydroxypyrrolidine-1-Carboxylate Supplier China. Available at: [Link]

-

PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

mzCloud. (S)-N-Boc-3-pyrrolidinol. Available at: [Link]

- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

Pharmacy Research. (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. Available at: [Link]

-

Pharmaffiliates. (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. Available at: [Link]

-

Hangzhou Cheminspire Technologies Co., Ltd. (2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid. Available at: [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]

-

Amerigo Scientific. tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Tert-Butyl (3S)-3-Hydroxypyrrolidine-1-Carboxylate Supplier China | High Purity CAS 134008-82-5 | Specifications, Applications & Safety Data [chemheterocycles.com]

- 3. tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate [chembk.com]

- 4. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 5. tert-Butyl 3-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 1-tert-Butoxycarbonyl-3-pyrrolidone | 101385-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. 1378388-16-9 | CAS DataBase [m.chemicalbook.com]

- 12. alfa-labotrial.com [alfa-labotrial.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. (2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid | 1378388-16-9 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 3-Acetyl-3-Hydroxypyrrolidine-1-carboxylate

This guide provides an in-depth exploration of the synthesis of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold, particularly when substituted at the 3-position with a chiral tertiary alcohol, is a key structural motif in a wide array of biologically active compounds. This document offers a detailed, two-step synthetic pathway, grounded in established chemical principles and supported by practical, field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Overview and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing from a commercially available precursor. The strategic disconnection involves the retrosynthesis of the target tertiary alcohol to its corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate.

The synthetic strategy unfolds as follows:

-

Oxidation: The initial step involves the oxidation of the secondary alcohol of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. This transformation is crucial for activating the 3-position for subsequent carbon-carbon bond formation.

-

Nucleophilic Addition: The core transformation is the nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to the carbonyl group of tert-butyl 3-oxopyrrolidine-1-carboxylate. This reaction constructs the desired tertiary alcohol functionality.

The choice of the tert-butoxycarbonyl (Boc) group as a nitrogen-protecting group is strategic. It is stable under the conditions of both oxidation and Grignard addition, yet it can be readily removed under acidic conditions, allowing for further derivatization of the pyrrolidine nitrogen.[1]

Diagram of the Synthetic Pathway

Sources

A Technical Guide to tert-Butyl 3-Acetyl-3-hydroxypyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate, a specialized chiral building block with significant potential in medicinal chemistry and drug discovery. While not a readily available commercial compound, its synthesis is accessible from common starting materials. This document details the molecule's structural features, proposes a robust synthetic pathway, outlines rigorous characterization protocols, and discusses its potential applications for researchers, chemists, and drug development professionals. The methodologies described herein are grounded in established principles of organic chemistry to ensure reproducibility and validation.

Introduction: The Pyrrolidine Scaffold in Drug Design

The pyrrolidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates. Its conformational rigidity, combined with the ability to introduce stereocenters at multiple positions, allows for the precise three-dimensional positioning of functional groups to optimize interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

This guide focuses on a specific, highly functionalized derivative: this compound. The presence of a tertiary alcohol and an acetyl group at the C3 position creates a chiral center with unique steric and electronic properties, making it a valuable synthon for constructing complex molecular architectures.

IUPAC Nomenclature and Structural Analysis

The formal name and structure of the target molecule are foundational to understanding its chemistry.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₉NO₄

-

Molecular Weight: 229.27 g/mol

-

Key Structural Features:

-

Pyrrolidine Core: A five-membered saturated nitrogen-containing heterocycle.

-

Boc-Protecting Group: A tert-butoxycarbonyl group attached to the pyrrolidine nitrogen, which serves to decrease its nucleophilicity and basicity, preventing unwanted side reactions.

-

C3-Quaternary Center: The 3-position of the ring is a quaternary carbon, substituted with both a hydroxyl (-OH) group and an acetyl (-C(O)CH₃) group. This creates a chiral center, meaning the molecule can exist as (R) and (S) enantiomers.

-

Visualizing the Structure

Caption: 2D structure of this compound.

Proposed Synthetic Strategy and Experimental Protocol

This molecule is best synthesized from the commercially available starting material, tert-butyl 3-oxopyrrolidine-1-carboxylate (also known as 1-Boc-3-pyrrolidinone). The core of the synthesis is a nucleophilic addition of an acetyl anion equivalent to the ketone at the C3 position. A Grignard reaction is a classic and reliable method for this transformation.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via Grignard addition.

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)

-

Acetylmagnesium bromide (1.2 eq, ~1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel, etc.), dried in an oven.

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Reactant Preparation: Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice-water bath. Causality: This is crucial to control the exothermic nature of the Grignard reaction and prevent side reactions.

-

Grignard Addition: Add the acetylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Causality: A slow, controlled addition prevents dimerization or enolization of the starting ketone and ensures complete reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Causality: NH₄Cl is a mild acid that protonates the intermediate alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent without causing potential acid-catalyzed degradation of the Boc group.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are essential for a self-validating protocol.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance: The characteristic peaks for the CH₂ groups adjacent to the ketone in the starting material will shift. Appearance: A new singlet around 2.1-2.3 ppm (3H, acetyl -CH₃), a broad singlet for the hydroxyl proton (-OH), and a singlet around 1.45 ppm (9H, Boc -C(CH₃)₃). The pyrrolidine ring protons will appear as complex multiplets. |

| ¹³C NMR | Disappearance: The ketone carbonyl peak from the starting material (around 208 ppm). Appearance: A new quaternary carbon peak for the C3-OH (around 70-80 ppm) and a new carbonyl peak for the acetyl group (around 210-215 ppm). The Boc carbonyl will remain around 155 ppm. |

| IR Spec. | Disappearance: The sharp ketone C=O stretch from the starting material (~1740 cm⁻¹). Appearance: A strong, broad absorption band for the O-H stretch of the tertiary alcohol (~3400-3500 cm⁻¹) and a sharp C=O stretch for the new acetyl ketone (~1710 cm⁻¹). |

| HRMS | The high-resolution mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the exact mass of the target compound (C₁₁H₁₉NO₄), confirming its molecular formula. |

Applications in Drug Discovery and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the versatile chemical handles it provides.

-

Stereocontrolled Synthesis: The tertiary alcohol can direct subsequent reactions on the pyrrolidine ring or be used as a handle for further derivatization.

-

Access to Novel Scaffolds: The acetyl group can be manipulated through various ketone chemistries (e.g., reduction, olefination, reductive amination) to generate a diverse library of compounds from a single intermediate.

-

Fragment-Based Drug Design: As a highly functionalized, rigid small molecule, it can serve as a valuable fragment for screening against protein targets. The Boc group can be removed at a later stage to reveal a secondary amine, which is a common feature for engaging with biological targets.

Logical Application Pathway

Caption: Potential derivatization pathways for drug discovery applications.

Conclusion

While this compound is a specialized reagent, its synthesis from readily available precursors is straightforward. Its dense functionalization within a privileged medicinal chemistry scaffold makes it a highly valuable intermediate for the synthesis of novel chemical entities. The protocols and analytical framework provided in this guide offer a validated pathway for researchers to produce and characterize this compound, enabling its use in the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

mzCloud. (S)-(+)-N-Boc-3-pyrrolidinol. mzCloud. [Link]

- Google Patents. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

-

ChemBK. tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. ChemBK. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

A Technical Guide to the Synthesis and Spectroscopic Characterization of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate, a chiral building block with significant potential in medicinal chemistry and drug development. Due to the limited availability of experimental data in public domains, this document presents a robust, predicted spectroscopic profile based on foundational principles and data from analogous structures. We provide detailed, predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a reliable and detailed synthetic protocol for the preparation of this tertiary alcohol from commercially available starting materials is proposed. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural and chemical properties.

Introduction and Significance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of stereochemically defined functional groups onto this ring system allows for the fine-tuning of pharmacological properties. This compound, featuring a tertiary alcohol adjacent to a carbonyl group, presents a unique combination of functionalities that make it an attractive intermediate for the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents. The Boc-protecting group ensures its suitability for multi-step synthetic sequences.

The precise characterization of such a molecule is paramount for its effective use. This guide provides a detailed roadmap for its synthesis and a thorough prediction of its spectroscopic signatures, enabling its unambiguous identification and quality control in a research and development setting.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. The Grignard reaction, using methylmagnesium bromide, is a classic and reliable method for this transformation.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a Grignard reaction.

Materials:

-

tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)

-

Methylmagnesium bromide (3.0 M in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF (approximately 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Data and Interpretation

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of the N-Boc-pyrrolidine scaffold, the acetyl group, and the tertiary alcohol moiety. These predictions are supported by data from closely related compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The asymmetry of the molecule and the presence of the Boc group, which exists as two slowly interconverting rotamers at room temperature, are expected to lead to complex and broadened signals for the pyrrolidine ring protons and carbons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 - 3.2 | m | 4H | -CH₂- (Pyrrolidine ring) | Protons on the pyrrolidine ring adjacent to the nitrogen atom. |

| ~2.2 - 1.9 | m | 2H | -CH₂- (Pyrrolidine ring) | Protons on the pyrrolidine ring. |

| ~2.15 | s | 3H | -C(O)CH₃ | Singlet for the methyl protons of the acetyl group. |

| ~1.8 | s (broad) | 1H | -OH | Tertiary alcohol proton, may be broad and exchangeable. |

| 1.46 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl protons of the Boc group. |

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~212 | C=O (Acetyl ketone) | Carbonyl carbon of the acetyl group. |

| ~154 | C=O (Boc carbamate) | Carbonyl carbon of the Boc protecting group. |

| ~80 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~75 | C -OH (Tertiary alcohol) | Carbon atom bearing the hydroxyl and acetyl groups. |

| ~55, ~45 | -CH₂- (Pyrrolidine ring) | Carbon atoms of the pyrrolidine ring. |

| ~35 | -CH₂- (Pyrrolidine ring) | Carbon atom of the pyrrolidine ring. |

| 28.4 | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |

| ~25 | -C(O)C H₃ | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 (broad) | Medium | O-H stretch (tertiary alcohol) |

| ~2975, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (acetyl ketone) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1160 | Strong | C-O stretch (Boc ester) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) in positive mode is a suitable technique.

| m/z | Proposed Fragment Ion | Rationale |

| 230.1 | [M+H]⁺ | Protonated molecular ion. |

| 212.1 | [M - H₂O + H]⁺ | Loss of water from the tertiary alcohol. |

| 174.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |

| 130.1 | [M - Boc + H]⁺ | Loss of the entire Boc group. |

| 57.1 | [C₄H₉]⁺ | tert-butyl cation. |

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data, grounded in the analysis of analogous compounds, offers a reliable basis for the structural confirmation of this valuable chiral building block. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis, enabling the further exploration and utilization of this promising intermediate.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]

-

Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. [Link]

-

(S)-(+)-N-Boc-3-pyrrolidinol mass spectral data. mzCloud. [Link]

-

tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. PubChem. [Link]

-

Tert-butyl 3-oxopyrrolidine-1-carboxylate. PubChem. [Link]

Sources

A Methodological Guide to the Characterization of Physical Properties for Novel Pyrrolidine Derivatives: A Focus on tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

Abstract

The progression of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, melting point and solubility are paramount, as they directly influence purity assessment, formulation development, bioavailability, and process chemistry. This technical guide provides a comprehensive framework for the experimental determination of these critical parameters, using the novel pyrrolidine derivative, tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate, as a focal point. While specific experimental data for this compound is not yet publicly documented, this paper establishes the authoritative, field-proven methodologies required for its characterization. We present not only the "how" but the "why," detailing the scientific principles behind the protocols to ensure robust, reproducible, and meaningful data generation for researchers, chemists, and drug development professionals.

Introduction: The Role of Physicochemical Profiling

Pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The specific functionalization of this ring system allows for the fine-tuning of molecular interactions with biological targets. The compound of interest, this compound, incorporates several key functional groups: a bulky tert-butoxycarbonyl (Boc) protecting group, a tertiary alcohol, and a ketone. Each of these moieties contributes to the molecule's overall polarity, hydrogen bonding capacity, and steric profile, which in turn govern its physical properties.

-

Melting Point: A sharp melting point range is a primary indicator of a compound's purity.[1] For drug substances, this property is critical for quality control, stability assessment, and identifying polymorphism.

-

Solubility: The solubility of an active pharmaceutical ingredient (API) is a master variable that dictates its absorption and bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to the failure of promising candidates.[3] Therefore, early and accurate solubility profiling is indispensable.[3][4]

This guide outlines the gold-standard experimental protocols for determining these properties, in line with guidelines set forth by regulatory bodies like the World Health Organization (WHO).[5]

Physicochemical Property Summary (Predicted and Awaiting Determination)

A preliminary analysis of the target molecule's structure allows for the prediction of its general characteristics. The final, precise values must be derived from the empirical methods detailed in the subsequent sections.

| Property | Value / Description | Rationale / Notes |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₉NO₄ | Calculated based on structure. |

| Molecular Weight | 229.27 g/mol | Calculated based on formula. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar pyrrolidine derivatives.[6][7] |

| Melting Point | Requires Experimental Determination (See Section 3) | The presence of both hydrogen-bond donating (-OH) and accepting (C=O, -COO-) groups suggests strong intermolecular forces, likely resulting in a higher melting point than simpler precursors like tert-butyl 3-hydroxypyrrolidine-1-carboxylate (m.p. 62-84 °C).[6][7][8] |

| Aqueous Solubility | Requires Experimental Determination (See Section 4) | The polar acetyl and hydroxyl groups may enhance water solubility, but this is likely counteracted by the large, lipophilic Boc group. Overall low aqueous solubility is anticipated. |

| Organic Solvent Solubility | Requires Experimental Determination (See Section 4) | Expected to be soluble in polar organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate, consistent with related compounds.[7][8] |

Melting Point Determination: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range (typically <2 °C).[1] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[9]

Experimental Protocol: Capillary Melting Point Method

This method is the standard for obtaining accurate melting point data and relies on slow, controlled heating of a small sample in a capillary tube.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample into the bottom. The packed sample should be no more than 2-3 mm high for optimal heat transfer.

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt device).[10]

-

Rapid Determination (Optional but Recommended): Conduct an initial rapid heating (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[10]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute. A slow ramp rate is critical for ensuring the sample and thermometer are in thermal equilibrium, yielding an accurate reading.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profiling: The Key to Bioavailability

Solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pH to form a saturated solution. For pharmaceutical development, thermodynamic equilibrium solubility is the most crucial parameter, as it represents the true solubility limit of the compound.[3] The shake-flask method is the universally recognized gold standard for determining this value.[4][5]

Experimental Protocol: Equilibrium Shake-Flask Solubility Method

This protocol is designed to measure the thermodynamic equilibrium solubility, which is essential for Biopharmaceutics Classification System (BCS) categorization.[5]

Methodology:

-

Media Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer), as recommended by WHO guidelines.[5] Prepare selected organic solvents as well.

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent/buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[4]

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (typically 25 °C for general properties or 37 ± 1 °C for physiological relevance).[5] Agitate the samples for a sufficient period (e.g., 24, 48, or 72 hours) to ensure the system reaches equilibrium. The time required should be determined empirically.

-

Phase Separation: After incubation, confirm visually that excess solid remains. Separate the solid and liquid phases by centrifuging the vials at high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

-

Analysis: Accurately dilute the filtered supernatant with a suitable analytical solvent. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent and pH condition. The experiment must be performed in triplicate.[5]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for Shake-Flask Equilibrium Solubility.

Conclusion and Implications for Development

The systematic characterization of melting point and solubility is a non-negotiable step in the journey of any new chemical entity. For this compound, the protocols outlined in this guide provide the necessary framework for generating the foundational data required for its advancement.

-

A sharp, reproducible melting point will serve as a crucial quality control benchmark for synthetic batches.

-

A comprehensive solubility profile across various pH levels will inform its potential for oral absorption, guide formulation scientists in selecting appropriate excipients, and provide critical data for preclinical and clinical studies.

By adhering to these rigorous, authoritative methodologies, researchers can ensure the integrity of their data, enabling informed decision-making and de-risking the complex process of drug development.

References

- BenchChem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- World Health Organization (WHO). (n.d.). Annex 4.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ChemBK. (2024, April 9). tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.

- LookChem. (n.d.). (R)-1-N-Boc-3-hydroxypyrrolidine.

- Bouling Chemical Co., Limited. (n.d.). Tert-Butyl (3S)-3-Hydroxypyrrolidine-1-Carboxylate Supplier China.

- Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Bouling Chemical Co., Limited. (n.d.). Tert-Butyl (3R)-3-Hydroxypyrrolidine-1-Carboxylate Supplier China.

- PubChem. (n.d.). tert-Butyl 3-acetylpyrrolidine-1-carboxylate.

- University of Calgary. (n.d.). Melting point determination.

- PubChem. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate.

- MedChemExpress. (n.d.). tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

- Arizona State University. (n.d.). Experiment 1 - Melting Points.

- University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from University of Technology, Iraq website.

- Canadian Science Publishing. (n.d.). Some pyrrolidone derivatives. Retrieved from Canadian Science Publishing website.

- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.

- Manchester Organics. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.

- BLDpharm. (n.d.). 101469-92-5|(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

- Ambeed. (n.d.). tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-tert-Butoxycarbonyl-3-pyrrolidone.

- ChemicalBook. (2025, July 24). (R)-1-Boc-3-hydroxypyrrolidine.

- Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. who.int [who.int]

- 6. chembk.com [chembk.com]

- 7. Tert-Butyl (3S)-3-Hydroxypyrrolidine-1-Carboxylate Supplier China | High Purity CAS 134008-82-5 | Specifications, Applications & Safety Data [chemheterocycles.com]

- 8. lookchem.com [lookchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide on the Stereochemistry of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

Introduction

The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its inherent chirality and the capacity for dense functionalization make it a privileged structure in medicinal chemistry. This guide focuses on a specific, highly functionalized derivative, tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate, a chiral building block whose stereochemical integrity is paramount for its successful application in drug discovery and development. The presence of a stereocenter at the C3 position, bearing both a hydroxyl and an acetyl group, introduces significant synthetic challenges and necessitates rigorous analytical control to ensure stereochemical purity.

This document provides a comprehensive overview of the stereochemistry of this molecule, intended for researchers, scientists, and drug development professionals. We will explore the plausible synthetic routes that define its stereochemistry, the analytical techniques essential for its characterization, and the implications of its stereoisomers in the context of medicinal chemistry.

I. The Strategic Importance of Stereochemistry in Pyrrolidine Scaffolds

Chirality is a fundamental concept in drug design, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. For pyrrolidine-containing drug candidates, the spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's ability to interact with its biological target. The this compound scaffold presents a tertiary alcohol, a ketone, and a carbamate-protected amine. Each of these functional groups can engage in specific interactions—hydrogen bonding, hydrophobic interactions, and electrostatic interactions—with a target protein. The precise three-dimensional orientation of these groups, determined by the stereochemistry at C3, is therefore critical for achieving the desired biological activity and minimizing off-target effects.

II. Synthesis and Control of Stereochemistry

The synthesis of this compound with a defined stereochemistry at the C3 position is a non-trivial synthetic challenge. A common and logical approach involves the nucleophilic addition of an acetyl equivalent to a chiral precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with a commercially available chiral starting material, such as (S)-3-hydroxypyrrolidine or (R)-3-hydroxypyrrolidine, to establish the initial stereocenter.[4][5] The synthesis can be conceptualized in the following key steps:

-

N-Boc Protection: The secondary amine of the starting hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.[6]

-

Oxidation: The secondary alcohol at the C3 position is oxidized to a ketone, yielding tert-butyl 3-oxopyrrolidine-1-carboxylate.

-

Nucleophilic Addition: The key stereochemistry-defining step involves the addition of an acetyl nucleophile (e.g., from a Grignard reagent like methylmagnesium bromide or an acetylide) to the prochiral ketone.[6] This reaction will generate a racemic mixture of the two diastereomers at the C3 position if not performed under chiral conditions.

-

Chiral Resolution or Asymmetric Synthesis: To obtain a single enantiomer, either a chiral resolution of the resulting diastereomers is required, or the nucleophilic addition must be conducted under asymmetric conditions using a chiral catalyst or auxiliary.

Experimental Protocol: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

This initial step is crucial for preparing the ketone precursor.

Materials:

-

(S)-3-hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in DCM (10 volumes).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (S)-1-Boc-3-hydroxypyrrolidine.[6]

Logical Workflow for Synthesis

Sources

- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Synthesis of 3-Substituted Pyrrolidines: A Strategic Review of Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Among its many variations, the 3-substituted pyrrolidine motif is particularly significant, forming the core of molecules with potent activities, including neurotransmission modulation, histone deacetylase (HDAC) inhibition, and antiviral effects.[3][4]

However, the synthesis of these valuable compounds is not without its challenges. The primary obstacle lies in achieving precise control over regioselectivity and, critically, stereoselectivity at the C3 position. The development of robust, efficient, and stereocontrolled methods for accessing these structures is a central theme in contemporary organic synthesis.

This guide provides a comprehensive overview of the principal strategies for synthesizing 3-substituted pyrrolidines. We will move beyond a simple catalog of reactions to explore the underlying mechanistic principles, the rationale behind experimental design, and the practical application of these methods. We will examine two main strategic approaches: de novo construction of the pyrrolidine ring and the direct functionalization of pre-existing pyrrolidine or pyrroline systems.

Part I: De Novo Ring Construction: Building the Scaffold from Acyclic Precursors

The most convergent approaches to 3-substituted pyrrolidines often involve constructing the heterocyclic ring from simpler, acyclic components. Among these methods, cycloaddition reactions are preeminent.

The [3+2] Cycloaddition of Azomethine Ylides: A Powerful and Versatile Strategy

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (an alkene) stands as the most direct and widely utilized method for pyrrolidine synthesis.[5] This reaction is highly valued for its ability to rapidly generate molecular complexity, creating up to four stereogenic centers in a single, atom-economical step.[6]

Mechanistic Rationale: Azomethine ylides are transient 1,3-dipoles that react readily with electron-deficient alkenes in a concerted, stereospecific manner. The key to the successful application of this reaction is the efficient in situ generation of the ylide. Common methods include the thermal or metal-catalyzed decarboxylation of α-amino acids or the deprotonation/desilylation of α-silylimines. Glycine derivatives are particularly versatile starting materials for this purpose.[7]

Catalysis and Stereocontrol: The true power of this methodology has been unlocked through catalysis.

-

Lewis Acid Catalysis: Metal salts (e.g., Ag(I), Cu(I)) can coordinate to the imine precursor, facilitating the formation of the azomethine ylide under mild conditions and controlling the stereochemical outcome.[6]

-

Organocatalysis: Chiral organocatalysts, such as prolines, thioureas, and phosphoric acids, have emerged as a powerful alternative, providing an enantioselective route to chiral pyrrolidines without the need for transition metals.[5]

The stereochemical course of the reaction can be directed by chiral information present in the dipole, the dipolarophile, or the catalyst, leading to highly diastereoselective and enantioselective transformations.[8]

Caption: General catalytic cycle for the [3+2] cycloaddition of an azomethine ylide.

Detailed Protocol: Diastereoselective Synthesis of a Densely Substituted Pyrrolidine

This protocol is adapted from the Ag₂CO₃-catalyzed [3+2] cycloaddition reported by Palomo et al., which highlights the use of a chiral auxiliary to direct diastereoselectivity.[6]

Objective: To synthesize a highly functionalized pyrrolidine via a silver-catalyzed 1,3-dipolar cycloaddition.

Materials:

-

Chiral N-tert-butanesulfinylazadiene (Dipolarophile, 1.0 equiv)

-

N-benzylglycine methyl ester (Azomethine ylide precursor, 1.2 equiv)

-

Paraformaldehyde (1.2 equiv)

-

Silver Carbonate (Ag₂CO₃, 10 mol%)

-

Toluene (Anhydrous)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral N-tert-butanesulfinylazadiene (1.0 equiv), N-benzylglycine methyl ester (1.2 equiv), and paraformaldehyde (1.2 equiv).

-

Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the azadiene.

-

Add silver carbonate (10 mol%) to the suspension.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired pyrrolidine product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio.

Causality and Self-Validation:

-

Why Ag₂CO₃? Silver(I) salts are effective Lewis acids for promoting the condensation of the amino ester and aldehyde to form the azomethine ylide in situ under relatively mild conditions.

-

Why an N-tert-butanesulfinyl group? This chiral auxiliary on the azadiene acts as a powerful stereodirecting group, effectively shielding one face of the double bond and leading to a high degree of diastereoselectivity in the cycloaddition.[6]

-

Validation: The diastereomeric ratio, determined by ¹H NMR of the crude product, serves as a direct measure of the reaction's stereocontrol. A high dr validates the directing effect of the sulfinyl group under these conditions.

Part II: Functionalization of Pre-existing Scaffolds

An alternative and increasingly powerful approach involves the selective modification of readily available pyrroline or pyrrolidine precursors. Transition-metal catalysis, particularly C-H functionalization, has revolutionized this area.

Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines

A landmark strategy for the synthesis of 3-aryl pyrrolidines was developed by Sweeney and colleagues, involving a palladium-catalyzed hydroarylation of N-alkyl-2-pyrrolines.[3][4][9] This method provides direct access to a core structure found in many dopaminergic and serotonergic ligands.[4]

Mechanistic Insight: This reaction cleverly exploits a deviation from standard Mizoroki-Heck chemistry. While N-acyl pyrrolines typically undergo Heck arylation to yield unsaturated products, N-alkyl pyrrolines favor a reductive pathway to deliver the hydroarylated pyrrolidine.[3][9] The proposed mechanism involves a standard migratory insertion of the alkene into a Pd-Ar bond, followed by β-hydride elimination. However, the resulting pyrrolenium intermediate is readily reduced, and the overall process is driven by the stability of the final products, avoiding deleterious side reactions that can plague related transformations.[4]

Caption: Simplified workflow for the Pd-catalyzed hydroarylation of a pyrroline.

Substrate Scope and Data: The process demonstrates broad substrate scope with respect to the aryl bromide coupling partner, tolerating a range of electron-donating and electron-withdrawing groups.

| Entry | Aryl Bromide (Ar-Br) | N-Alkyl Group | Yield (%)[3] |

| 1 | 4-Bromotoluene | n-Propyl | 85 |

| 2 | 4-Bromoanisole | n-Propyl | 92 |

| 3 | 4-Bromobenzonitrile | n-Propyl | 80 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | n-Propyl | 77 |

| 5 | 3-Bromoanisole | n-Propyl | 81 |

| 6 | 2-Bromopyridine | n-Propyl | 65 |

| 7 | 4-Bromoanisole | Benzyl | 78 |

Detailed Protocol: Palladium-Catalyzed Synthesis of 1-Propyl-3-(p-tolyl)pyrrolidine

This protocol is based on the procedure reported by Sweeney et al.[3]

Objective: To synthesize a 3-aryl pyrrolidine via palladium-catalyzed hydroarylation.

Materials:

-

1-Propyl-2-pyrroline (1.0 equiv)

-

4-Bromotoluene (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

Sodium Formate (HCO₂Na, 2.0 equiv)

-

N,N-Dimethylformamide (DMF, Anhydrous)

Procedure:

-

In an oven-dried Schlenk tube, combine palladium(II) acetate (0.02 equiv), tri(o-tolyl)phosphine (0.04 equiv), and sodium formate (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

-

Add anhydrous DMF, followed by 1-propyl-2-pyrroline (1.0 equiv) and 4-bromotoluene (1.1 equiv) via syringe.

-

Seal the tube and heat the mixture at 100 °C for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 3-aryl pyrrolidine.

Causality and Self-Validation:

-

Why P(o-tol)₃? Bulky, electron-rich phosphine ligands like P(o-tol)₃ are known to promote the oxidative addition of aryl bromides and stabilize the active Pd(0) catalyst.

-

Why Sodium Formate? Sodium formate serves as the hydride source for the reduction step and facilitates the regeneration of the active Pd(0) catalyst.

-

Validation: The successful formation of the hydroarylated product, as opposed to the Heck product, validates the proposed mechanistic divergence based on the N-alkyl substituent. The yield serves as a metric for the efficiency of the catalytic cycle.

Conclusion: A Field of Continual Innovation

The synthesis of 3-substituted pyrrolidines has matured into a sophisticated field, offering chemists a powerful and diverse toolkit. The classic, yet continually evolving, [3+2] cycloaddition remains a benchmark for its efficiency and stereochemical versatility, especially with advances in organocatalysis.[5][8] In parallel, transition-metal-catalyzed C-H functionalization and hydroarylation strategies have opened new, direct pathways to previously challenging structures like 3-aryl pyrrolidines, starting from simple precursors.[3][9]

Future progress will likely focus on expanding the substrate scope of these powerful reactions, developing even more selective and active catalysts that operate under greener conditions, and applying these methods to the synthesis of increasingly complex and biologically relevant molecules. The continued ingenuity of synthetic chemists ensures that the privileged 3-substituted pyrrolidine scaffold will remain accessible and central to the advancement of drug discovery and chemical biology.

References

- Štefane, B. & Požgan, F. Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Current Organic Chemistry16, 2795–2814 (2012). [URL: https://www.ingentaconnect.com/content/ben/coc/2012/00000016/00000024/art00002]

- Sweeney, J. B., Doulcet, J. & Thapa, B. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience9, 328–336 (2018). [URL: https://www.cell.com/iscience/fulltext/S2589-0042(18)30222-1]

- Gong, L., Chen, G. & Chan, A. S. C. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules29, (2024). [URL: https://www.mdpi.com/1420-3049/29/12/2804]

- Vila, C. et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters25, 7525–7530 (2023). [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02789]

- Sweeney, J. B., Doulcet, J. & Thapa, B. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed (2018). [URL: https://pubmed.ncbi.nlm.nih.gov/30448732/]

- Akhoon, S., Ohri, R., Donohoe, T. J. & Gouverneur, V. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry5, 3544–3553 (2007). [URL: https://pubmed.ncbi.nlm.nih.gov/17957284/]

- Vicent, M. J., González-Pérez, M. & Pedrosa, R. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications55, 11979–11991 (2019). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc06225a]

- Cycloaddition routes to pyrrolidine rings. ResearchGate (2020). [URL: https://www.researchgate.net/figure/Cycloaddition-routes-to-pyrrolidine-rings_fig1_344163583]

- Sweeney, J. B. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ORKG Ask (2018). [URL: https://ask.orkg.org/paper/R505080]

- Synthesis of pyrrolidines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/pyrrolidines.shtm]

- Smolobochkin, A. V., Gazizov, A. S. & Gubaidullin, A. T. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules28, (2023). [URL: https://www.mdpi.com/1420-3049/28/1/365]

- Sweeney, J. B., Doulcet, J. & Thapa, B. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv (2018). [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745492907311c49594d4d]

- Hosseininezhad, S. & Ramazani, A. Recent Advances in the Synthesis of Pyrrolidines. ResearchGate (2023). [URL: https://www.researchgate.net/publication/371663183_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- Pedrosa, R., Mendiguchía, F., Andrés, J. M. & González-Pérez, M. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules28, (2023). [URL: https://www.mdpi.com/1420-3049/28/18/6643]

- Christoph, G., Stratmann, C., Coldham, I. & Hoppe, D. Asymmetric synthesis of 3-hydroxy-pyrrolidines via tin-lithium exchange and cyclization. Organic Letters8, 4469–4471 (2006). [URL: https://pubmed.ncbi.nlm.nih.gov/16986927/]

- Jiang, C. & Frontier, A. J. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters9, 4939–4942 (2007). [URL: https://pubmed.ncbi.nlm.nih.gov/17960889/]

- Iacovelli, R. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceutics15, (2023). [URL: https://www.mdpi.com/1999-4923/15/3/933]

- Topczewski, J. J., Kuhl, N. & Sanford, M. S. Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters20, 4092–4096 (2018). [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01620]

- D'Augustin, M., Gout, E. & Célérier, J.-P. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances4, 5405–5452 (2014). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c3ra44193h]

- Davies, S. G. et al. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry5, 1961–1974 (2007). [URL: https://sci-hub.se/10.1039/b704932c]

- Jiang, C. & Frontier, A. J. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Sci-Hub (2007). [URL: https://sci-hub.se/10.1021/ol701962w]

- Kano, T., Isogai, Y. & Maruoka, K. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry12, 1641–1644 (2014). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob42542h]

- Reddy, K. L., Sharpless, K. B. & C, D. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. PubMed (2009). [URL: https://pubmed.ncbi.nlm.nih.gov/19213898/]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential reactivity of the acetyl and hydroxyl groups on the pyrrolidine ring

An In-Depth Technical Guide to the Potential Reactivity of Acetyl and Hydroxyl Groups on the Pyrrolidine Ring

Introduction

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural alkaloids, pharmaceuticals, and drug candidates.[1][2][3] Its prevalence stems from its unique three-dimensional structure, which allows for the efficient exploration of pharmacophore space, and the inherent basicity and nucleophilicity of its nitrogen atom.[1] When functionalized with common chemical moieties such as acetyl and hydroxyl groups, the pyrrolidine scaffold becomes a versatile platform for constructing complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a deeper understanding of the inherent reactivity of N-acetyl and hydroxyl substituents on the pyrrolidine ring. We will explore the electronic and steric factors governing their transformations, discuss strategies for their selective manipulation, and provide field-proven protocols for key chemical operations. The central theme is understanding the causality behind experimental choices, enabling rational design and predictable outcomes in synthetic campaigns.

The Pyrrolidine Scaffold: A Foundation for Reactivity

The reactivity of any functional group is profoundly influenced by its molecular environment. The pyrrolidine ring, a five-membered saturated heterocycle, possesses distinct features that dictate the behavior of its substituents.

-

Conformational Flexibility: Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring result in a non-planar, puckered conformation. This "pseudorotation" creates different local steric environments (axial and equatorial-like positions), which can impact the accessibility of substituents to reagents.[1] The position and stereochemistry of substituents, in turn, influence the preferred conformation of the ring itself.[4]

-

The Ring Nitrogen: The nitrogen atom is the ring's most defining feature. As a secondary amine, it is basic and nucleophilic.[1] However, when acylated to form an N-acetyl group, its electronic properties are dramatically altered. The nitrogen's lone pair is delocalized into the adjacent carbonyl group through resonance, significantly reducing its basicity and nucleophilicity. This electronic shift is fundamental to the reactivity of the N-acetyl group.

Caption: Pyrrolidine ring with standard atom numbering.

Reactivity of the N-Acetyl Group

The N-acetyl group transforms the pyrrolidine nitrogen into a stable amide functionality. Amides are among the most robust functional groups in organic chemistry, and their reactions typically require energetic conditions.

Key Transformations

-

Reduction to Tertiary Amine: The most common and synthetically valuable transformation of the N-acetyl group is its reduction to an N-ethyl group. This is typically achieved using powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄).[5] The reaction proceeds via initial coordination of the aluminum to the carbonyl oxygen, followed by hydride attack on the electrophilic carbonyl carbon. Subsequent elimination of the aluminate species generates a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the tertiary amine. The thermodynamic stability of the amide bond necessitates the use of such strong reducing agents.[6] Milder, more modern methods utilizing various silanes have also been developed, offering alternative conditions.[7]

-

Hydrolysis to Secondary Amine: Cleavage of the amide bond to regenerate the parent secondary amine can be accomplished under harsh acidic or basic conditions.[8] For example, refluxing in concentrated hydrochloric acid or with a strong base like sodium hydroxide will hydrolyze the amide. This stability is advantageous when performing chemistry elsewhere on the molecule but requires forcing conditions for deprotection.

-

Oxidation to Enamide: The N-acetyl group can direct oxidation to the adjacent C-H bond on the pyrrolidine ring, forming an enamide. Enamides are versatile synthetic intermediates. This transformation can be achieved using various methods, including photochemistry.[9]

-

Selective C-N Bond Cleavage: While challenging, recent advances in photoredox catalysis have enabled the reductive cleavage of the C-N bond in N-aroyl pyrrolidines.[10] It is important to note that N-acetyl groups are generally unreactive under these specific conditions, highlighting the significant difference in electronic properties between N-alkyl and N-aryl amides.[11]

Caption: Key reactions of the N-acetyl group on a pyrrolidine ring.

Experimental Protocol: Reduction of N-Acetylpyrrolidine with LiAlH₄

This protocol describes the standard procedure for reducing an N-acetylpyrrolidine to the corresponding N-ethylpyrrolidine.

Materials:

-

N-Acetylpyrrolidine (1 equivalent)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve N-acetylpyrrolidine (1 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise:

-

'X' mL of water (where X = grams of LiAlH₄ used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water.

-

Caution: This procedure generates hydrogen gas and is highly exothermic. Add reagents very slowly.

-

-

Workup: Allow the mixture to stir at room temperature for 1 hour. The resulting granular white precipitate (aluminum salts) can be removed by filtration. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Isolation: Combine the organic filtrates and concentrate them under reduced pressure. The crude residue can be purified by distillation or column chromatography to yield the pure N-ethylpyrrolidine.

Reactivity of the Hydroxyl Group

A hydroxyl group on the pyrrolidine ring behaves as a typical secondary alcohol. Its reactivity is centered on the nucleophilic oxygen atom and its ability to be converted into a good leaving group. The stereochemistry and position of the hydroxyl group can significantly impact reaction rates due to steric hindrance from the ring structure.[4][12]

Key Transformations

-

Acylation (Esterification): The hydroxyl group readily reacts with acylating agents like acetic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester.[13] This reaction is often used as a protecting strategy for the hydroxyl group. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for sterically hindered alcohols.[14]

-

Ether Formation: Ethers can be formed under various conditions. The Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) is a classic method. Silyl ethers (e.g., TBDMS, TIPS) are also commonly used as protecting groups and are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole.[15]

-